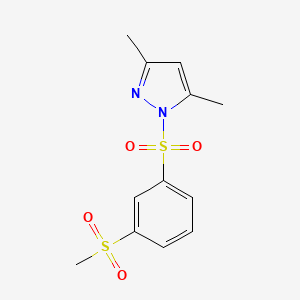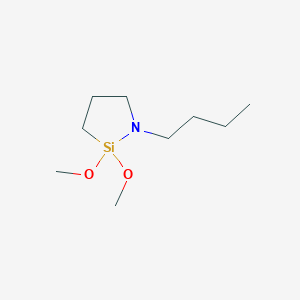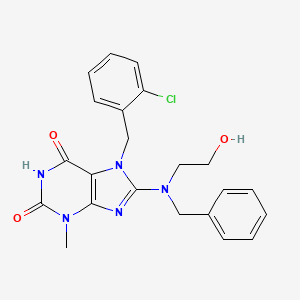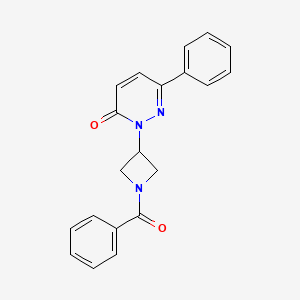![molecular formula C14H8Cl2O2 B2825468 [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride CAS No. 7535-15-1](/img/structure/B2825468.png)
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride
Übersicht
Beschreibung
1,1'-Biphenyl]-2,2'-dicarbonyl dichloride, also known as BPDC, is an organochloride compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 263.99 g/mol. BPDC is a versatile reagent used in organic synthesis for the preparation of a variety of compounds and has a wide range of applications in medical, pharmaceutical, and agricultural research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Rearrangements
Research reveals that biphenyl-2,2'-dicarbonyl dichloride undergoes unique chemical reactions. In one study, an unexpected multistep rearrangement was observed when biphenyl-2,2'-dicarbonyl dichloride reacted with methylenetriphenylphosphorane, leading to the formation of zwitterionic 2-[1,3-bis(triphenylphosphonio)prop-1-en-3-id-2-yl]biphenyl-2′-carboxylate (Aitken et al., 2010).
Catalysis and Polymer Synthesis
Biphenyl-2,2'-dicarbonyl dichloride is used in synthesizing various complex compounds. For instance, titanocene 2,2'-dithiolato biphenyl complexes are produced by reacting biphenyl with titanocene dicarbonyl. These compounds exhibit unique properties and applications in catalysis and materials science (Aucott et al., 2005).
Environmental Studies
In environmental research, derivatives of biphenyl, including those created from biphenyl-2,2'-dicarbonyl dichloride, are studied for their persistence and impact. Polychlorinated biphenyls (PCBs), for instance, are extensively studied for their environmental and health impacts, such as endocrine disruption and bioaccumulation (Bonefeld‐Jørgensen et al., 2001).
Photocatalytic Applications
The derivative 2,2',3,3'-tetrachlorobiphenyl, a type of polychlorinated biphenyl, has been studied for its degradation under photocatalytic conditions. This research is significant for environmental remediation and understanding the degradation pathways of persistent organic pollutants (Wong et al., 2004).
Pharmacological Research
While specific applications of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride in pharmacology were excluded as per the request, it's important to note that derivatives of biphenyls, in general, are significant in pharmacological research due to their structural importance in various drug molecules.
Material Science and Engineering
The biphenyl structure, including derivatives formed from biphenyl-2,2'-dicarbonyl dichloride, is essential in material science for developing new compounds with unique physical properties, such as those used in electrochromic systems and polymer synthesis (Ishigaki et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds such as brequinar target the dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Mode of Action
It’s worth noting that related compounds like brequinar interact with their targets, such as dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Biochemical Pathways
Polychlorinated biphenyls (pcbs), a class of compounds structurally similar to biphenyls, are known to be degraded by several enzymes including biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’-dicarbonyl dichloride. It’s worth noting that similar compounds, such as polychlorinated biphenyls (PCBs), are known to be persistent in the environment due to their low reactivity and stability in harsh environmental conditions .
Eigenschaften
IUPAC Name |
2-(2-carbonochloridoylphenyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-13(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRDCOHQICLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)
![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)
![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)



![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825398.png)



![4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2825405.png)
